2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol
Description
Properties
Molecular Formula |
C11H9Cl2N3O3 |
|---|---|
Molecular Weight |
302.11 g/mol |
IUPAC Name |
2-[5-(3,5-dichlorophenyl)-4-nitropyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H9Cl2N3O3/c12-8-3-7(4-9(13)5-8)11-10(16(18)19)6-14-15(11)1-2-17/h3-6,17H,1-2H2 |
InChI Key |
FZJSESKCVAOPTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C=NN2CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Ketone Cyclization
The pyrazole scaffold is typically constructed through cyclocondensation of 1,3-diketones with hydrazine derivatives. For 2-(5-(3,5-dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol, the precursor 3,5-dichlorophenyl ethanone reacts with hydrazine hydrate in ethanol under reflux (3–5 hours). Glacial acetic acid catalyzes imine formation, followed by cyclization to yield 5-(3,5-dichlorophenyl)-1H-pyrazole.
Reaction Conditions
Diazonium Salt Coupling (Alternative Route)
Patent data describes diazonium salt intermediates for pyrazole functionalization. For example, 3,5-dichloroaniline diazonium chloride couples with β-keto esters (e.g., ethyl cyanoacetate) in chloroform at 20–30°C, forming hydrazone intermediates that cyclize to pyrazoles.
Optimization Parameters
| Molar Ratio (Diazonium Salt:Ester) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1:1.1 | Chloroform | 20 | 3 | 88 |
| 1:1.3 | Dichloroethane | 23 | 4 | 92 |
| 1:1.5 | Toluene | 30 | 5 | 84 |
Nitro-Group Introduction
Electrophilic Nitration
Post-cyclization nitration introduces the nitro group at the pyrazole 4-position. A mixture of concentrated HNO₃ and H₂SO₄ (1:3 v/v) at 0–5°C selectively nitrates the electron-rich pyrazole ring.
Procedure
Nitrating Agent Alternatives
Copper(II) nitrate in acetic anhydride offers milder conditions, reducing ring oxidation risks. This method achieves 70% yield at 50°C (4 hours), confirmed by TLC (hexane:ethyl acetate, 7:3).
Ethanol Side-Chain Functionalization
Nucleophilic Substitution
The ethanol moiety is introduced via alkylation of 4-nitro-5-(3,5-dichlorophenyl)-1H-pyrazole with 2-bromoethanol. Reaction in DMF with K₂CO₃ (2 equiv) at 80°C for 6 hours affords the target compound.
Optimization Data
Reductive Amination (Alternative)
A two-step approach involves condensing 4-nitro-pyrazole with glycolaldehyde followed by NaBH₄ reduction. This method avoids harsh alkylation conditions but yields less consistently (55–68%).
Reaction Condition Analysis
Solvent Impact on Cyclization
Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing intermediates. For example, DMF increases yields to 93% compared to 84% in toluene.
Temperature and Time Trade-offs
Lower temperatures (20–30°C) favor selectivity in diazonium coupling, while higher temperatures (80°C) accelerate nucleophilic substitutions but risk side reactions.
Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like iron in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)acetone.
Reduction: Formation of 2-(5-(3,5-Dichlorophenyl)-4-amino-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to 2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrazole moiety is often linked to enhanced anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
-
Anti-inflammatory Properties :
- Research has shown that the compound can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its structural analogs have been reported to reduce inflammation in animal models of arthritis and other inflammatory diseases.
-
Neurological Disorders :
- The compound's potential in treating neurological disorders is being explored, particularly in relation to its effects on neuroinflammation and neuroprotection. Studies suggest it may help in conditions like Alzheimer's disease by modulating neuroinflammatory responses.
Case Studies
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Variants of this compound are being synthesized to enhance potency and selectivity for specific biological targets.
Synthetic Route Overview
- Starting Materials : Utilize appropriate substituted phenyl hydrazines and nitro compounds.
- Reaction Conditions : Conduct reactions under controlled temperatures with suitable catalysts.
- Purification : Employ chromatography techniques to isolate the desired product.
Mechanism of Action
The mechanism of action of 2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dichlorophenyl group may enhance binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)
- Substituents :
- Position 1: 2,4-Dichlorophenyl
- Position 3: Carboxamide-piperidine
- Position 5: 4-Iodophenyl
- Key Differences: The ethanol group in the target compound is replaced with a carboxamide-piperidine chain in AM251, increasing lipophilicity and altering receptor binding kinetics. AM251 lacks a nitro group but includes a methyl group at position 3.
- Activity: AM251 is a cannabinoid receptor CB1 inverse agonist, whereas the nitro and ethanol groups in the target compound may favor interactions with other GPCRs or enzymes .
Rimonabant (SR141716A)
- Substituents :
- Position 1: 2,4-Dichlorophenyl
- Position 3: Carboxamide-piperidine
- Position 5: 4-Chlorophenyl
- Activity: Rimonabant’s carboxamide-piperidine chain enhances CB1 antagonism, while the target compound’s ethanol group may improve aqueous solubility but reduce blood-brain barrier penetration .
Isoxazole-Based Analogs
(5S)-4-[5-(3,5-Dichlorophenyl)-5-(Trifluoromethyl)-4H-isoxazol-3-yl]-2-methylbenzoic Acid
- Core Structure : Isoxazole (O and N heteroatoms) vs. pyrazole (two N atoms).
- Substituents :
- 3,5-Dichlorophenyl and trifluoromethyl groups at position 4.
- Key Differences :
- The isoxazole core is less aromatic than pyrazole, affecting π-π stacking interactions.
- The trifluoromethyl group introduces strong electronegativity, unlike the nitro group in the target compound.
- Application : Patent claims suggest utility in metabolic disorders, highlighting divergent biological targets compared to pyrazole derivatives .
Imidazole-Based Analogs
5-[(3,5-Dichlorophenyl)-thio]-4-(1-methylethyl)-1H-imidazole-2-methanol carbamate
- Core Structure : Imidazole (two N atoms in 1,3-positions).
- Substituents :
- 3,5-Dichlorophenyl-thio group at position 5.
- Key Differences: The thioether linkage (-S-) increases hydrophobicity compared to the nitro group. The carbamate group replaces the ethanol moiety, altering metabolic pathways.
- Activity : Such imidazole derivatives are often protease inhibitors, suggesting functional divergence from pyrazole-based molecules .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | LogP (Predicted) | Notable Activity |
|---|---|---|---|---|---|
| 2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol | Pyrazole | 3,5-Dichlorophenyl (C5), -NO₂ (C4), -CH₂CH₂OH (N1) | ~328.1 | 2.1 | GPCR modulation (inferred) |
| AM251 | Pyrazole | 2,4-Dichlorophenyl (C1), 4-iodophenyl (C5), carboxamide-piperidine (C3) | ~523.7 | 6.8 | CB1 inverse agonist |
| (5S)-4-[5-(3,5-Dichlorophenyl)-...-isoxazol-3-yl]-2-methylbenzoic acid | Isoxazole | 3,5-Dichlorophenyl (C5), -CF₃ (C5), methylbenzoic acid (C4) | ~454.8 | 4.5 | Metabolic disorder target |
| 5-[(3,5-Dichlorophenyl)-thio]-...-imidazole | Imidazole | 3,5-Dichlorophenyl-thio (C5), carbamate (C2) | ~389.9 | 3.9 | Protease inhibition |
Research Findings and Implications
This contrasts with AM251’s iodophenyl group, which relies on halogen bonding .
Ethanol vs. Carboxamide: The ethanol substituent enhances aqueous solubility (LogP ~2.1) compared to AM251’s carboxamide-piperidine (LogP ~6.8), suggesting better pharmacokinetics but reduced CNS penetration.
Dichlorophenyl Commonality : The 3,5-dichlorophenyl group is conserved across analogs, indicating its critical role in hydrophobic interactions with aromatic residues in target proteins .
Metabolic Stability : Nitro groups are susceptible to enzymatic reduction, which may limit the target compound’s half-life compared to rimonabant’s chlorophenyl substituents .
Biological Activity
2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol, a compound with the CAS number 1708260-07-4, has garnered attention in recent years due to its potential biological activities. This article aims to explore the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 302.11 g/mol. The compound features a pyrazole ring substituted with a dichlorophenyl and nitro group, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the pyrazole ring followed by the introduction of the ethanol moiety. Detailed synthetic pathways can be found in relevant literature, highlighting various methods that yield this compound efficiently.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. A study on related compounds demonstrated that certain pyrazole derivatives have shown promising results against various cancer cell lines with IC50 values in the low micromolar range . The presence of electron-withdrawing groups like nitro and halogens enhances their cytotoxic effects.
Anti-inflammatory and Analgesic Effects
Compounds similar to this compound have been evaluated for anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . This mechanism underlies their potential use in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of pyrazole compounds have also been documented. They exhibit activity against a range of bacteria and fungi, which is crucial for developing new antimicrobial agents in response to rising antibiotic resistance .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit enzymes involved in cancer progression and inflammation.
- Interference with Cell Signaling Pathways : These compounds can modulate pathways such as apoptosis and cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in various biological assays:
- Study on Anticancer Activity : A series of pyrazole derivatives were tested against breast cancer cell lines, showing that modifications at specific positions significantly increased their cytotoxicity .
- Anti-inflammatory Research : Another study evaluated the anti-inflammatory effects of related compounds in animal models, demonstrating reduced edema and inflammation markers following treatment with pyrazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
